Isomintlactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Food Science

Scientific Field: Food Science and Human Nutrition Application Summary: Isomintlactone is used as a trace-level odor-important aroma compound in peppermint oil, which is a key ingredient in various food products. Methods of Application: The compound is isolated from peppermint oil using gas chromatography-olfactometry (GCO) and gas chromatography-mass spectrometry (GC-MS). A silica gel fractionation method is developed to concentrate the lactones for analysis . Results and Outcomes: Quantitative analysis through stable isotope dilution analysis (SIDA) with a 2H-labeled saturated mint lactone as the internal standard is performed. The presence of Isomintlactone contributes to the sweet, coconut, coumarin-like aroma characteristics of the oil .

Flavor Chemistry

Scientific Field: Flavor Chemistry Application Summary: Isomintlactone plays a crucial role in the development of flavor profiles for peppermint oil, which is widely used in the flavor industry. Methods of Application: The compound is synthesized by the oxidation of menthofuran and analyzed using chiral gas chromatography to evaluate its odor characteristics and thresholds . Results and Outcomes: The analysis reveals that Isomintlactone, despite being present in trace amounts, has low odor thresholds and significantly contributes to the overall sensory perception of peppermint oils .

Aroma Compounds

Scientific Field: Aroma Therapy and Aroma Compound Analysis Application Summary: Isomintlactone is identified as an odor-active compound in peppermint oil, contributing to its therapeutic and aromatic properties. Methods of Application: A model peppermint oil system is developed to track the accumulation of lactone compounds, including Isomintlactone, over time . Results and Outcomes: The study of the degradation of menthofuran to form mint lactones, including Isomintlactone, helps in understanding the transformation of compounds that enhance the flavor and quality of peppermint oil .

Confectionery

Scientific Field: Confectionery Production Application Summary: Isomintlactone is utilized in the confectionery industry to impart a distinct flavor to sweets and candies. Methods of Application: The compound is incorporated into confectionery products during the flavoring process to enhance the taste and aroma. Results and Outcomes: The addition of Isomintlactone results in confectionery with a unique and desirable flavor profile, distinguishing products in a competitive market .

Pharmaceuticals

Scientific Field: Pharmaceutical Applications Application Summary: Isomintlactone is used in pharmaceuticals for its flavoring properties, especially in oral hygiene products. Methods of Application: The compound is added to pharmaceutical products to mask unpleasant tastes and improve consumer acceptance. Results and Outcomes: Products containing Isomintlactone are reported to have better palatability, leading to increased compliance with medication regimens .

Liquor Industry

Scientific Field: Beverage Flavoring Application Summary: In the liquor industry, Isomintlactone is used to create distinctive flavors in various alcoholic beverages. Methods of Application: The compound is blended into liquors during the flavoring stage to achieve the desired taste and aroma profiles. Results and Outcomes: The use of Isomintlactone in alcoholic beverages provides a unique flavor that can be a key differentiator in the market .

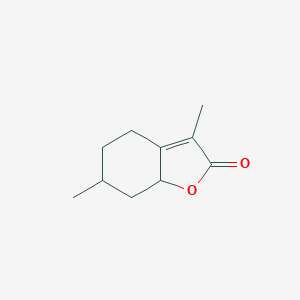

Isomintlactone, scientifically known as 3,6-dimethyl-2,4,5,6,7,7a-hexahydro-1-benzofuran-2-one, is a compound classified within the group of organic compounds known as benzofurans. These compounds consist of a benzene ring fused to a furan ring, which is a five-membered aromatic ring containing four carbon atoms and one oxygen atom. Isomintlactone is primarily found in peppermint (Mentha × piperita) and has also been detected in various herbs and spices. Its presence in these plants suggests it could serve as a potential biomarker for dietary intake of these foods .

The chemical structure of isomintlactone allows it to participate in various reactions typical of lactones and benzofurans. One significant reaction is its synthesis through the formation of reactive quinone-methides, which can be trapped with other compounds to yield isomintlactone. Additionally, total syntheses have been reported that utilize diastereoselective strategies involving fused butenolide constructions .

The synthesis of isomintlactone can be achieved through various methods:

- Total Synthesis: This involves a multi-step process where starting materials undergo several transformations to yield the final product. The total synthesis of isomintlactone has been accomplished using strategies that include diastereoselective reactions and the construction of fused butenolides .

- Natural Extraction: Isomintlactone can be isolated from natural sources such as peppermint oil through distillation or solvent extraction methods.

- Chemical Modifications: Synthetic routes may involve modifications of related compounds like mintlactone to produce isomintlactone through specific

Isomintlactone finds applications in various fields:

- Flavoring Agent: Due to its pleasant minty aroma, it is used in food products and beverages.

- Fragrance Industry: Its aromatic properties make it suitable for use in perfumes and scented products.

- Potential Biomarker: As mentioned earlier, it may serve as a biomarker for the consumption of mint and related herbs .

Isomintlactone shares structural similarities with several other compounds within the benzofuran class and related lactones. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Mintlactone | Similar lactonic structure | Found primarily in mint oils; distinct flavor profile |

| Benzofuran | Core benzofuran structure | Basic structure without lactonic features |

| 2-Hydroxy-4-methylcyclohexan-1-one | Related cyclic structure | Used as an intermediate in synthesis processes |

Unique Aspects of Isomintlactone

Isomintlactone's unique combination of a methylated benzofuran structure along with its specific lactonic characteristics sets it apart from other similar compounds. Its presence predominantly in peppermint enhances its relevance as a flavoring agent compared to others that may not have such specific applications.

Isomintlactone is an organic compound with the molecular formula Carbon ten Hydrogen fourteen Oxygen two (C₁₀H₁₄O₂) [1] [2]. The compound has a molecular weight of 166.22 grams per mole and an exact molecular mass of 166.099379685 daltons [1] [4]. The structure consists of a bicyclic framework comprising a partially saturated benzofuran ring system fused to a gamma-lactone moiety [2] [3].

The compound belongs to the class of organic compounds known as benzofurans, which are characterized by a benzene ring fused to a furan ring [3]. However, isomintlactone represents a modified benzofuran structure where the furan ring is partially saturated and contains a lactone functional group [3]. The International Union of Pure and Applied Chemistry name for isomintlactone is (6R,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one [1] [2].

The canonical Simplified Molecular Input Line Entry System representation of isomintlactone is CC1CCC2=C(C)C(=O)OC2C1, while the isomeric representation with stereochemistry is C[C@@H]1CCC2=C(C)C(=O)O[C@H]2C1 [1] [5]. The compound contains twelve heavy atoms, two ring systems, and two rotatable bonds [1].

Stereochemistry and Isomerism

(6R,7aS)-3,6-Dimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one Configuration

The naturally occurring form of isomintlactone possesses the absolute configuration (6R,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one [1] [4]. This compound contains two defined stereocenters located at carbon positions 6 and 7a within the bicyclic framework [2] [5]. The stereochemical designation indicates that carbon-6 has the R configuration while carbon-7a possesses the S configuration [1] [2].

The stereochemistry of isomintlactone has been definitively established through various analytical techniques including nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis [9] [11]. The absolute configuration plays a crucial role in determining the compound's physical properties, biological activity, and optical rotation characteristics [9] [14].

Enantiomeric Forms

Isomintlactone exists in two enantiomeric forms that are non-superimposable mirror images of each other [6] [7]. The two enantiomers are designated as (6R,7aS)-isomintlactone and (6S,7aR)-isomintlactone, with each form exhibiting distinct optical rotation properties [6] [7] [14].

| Enantiomer | Absolute Configuration | Optical Rotation | Melting Point |

|---|---|---|---|

| (+)-Isomintlactone | (6S,7aR) | +76.9° (c=5.0, ethanol) | 77-79°C |

| (-)-Isomintlactone | (6R,7aS) | -50.3° (c=1.0, chloroform) | 81-82°C |

The enantiomeric forms demonstrate different natural abundance patterns, with the (6S,7aR)-enantiomer being more prevalent in natural sources such as peppermint oil [14] [17]. Both enantiomers retain identical chemical connectivity and molecular formula but differ in their three-dimensional spatial arrangement and resulting optical activity [6] [7].

Physical Properties

Melting Point and Physical State

Isomintlactone exists as a crystalline solid at room temperature with characteristic melting points that vary depending on the stereoisomeric form [4] [14] [19]. The (6R,7aS)-enantiomer exhibits a melting point range of 81-82°C, while the (6S,7aR)-enantiomer melts at 77-79°C [4] [9] [14]. The racemic mixture of both enantiomers demonstrates an intermediate melting point of 79-80°C [4].

| Physical Property | Value |

|---|---|

| Physical State | Crystalline solid |

| Color | White to off-white crystals |

| Odor | Sweet, mint-like aroma |

| Density | 1.0629 g/cm³ |

| Refractive Index | 1.4981 (20°C) |

The compound exhibits a characteristic sweet, mint-like aroma that contributes to its presence in essential oils [14] [17]. The crystalline nature of isomintlactone makes it suitable for purification through recrystallization techniques [9] [14].

Spectral Characteristics

Isomintlactone demonstrates distinctive spectral characteristics across multiple analytical techniques that facilitate its identification and structural confirmation [9] [14] [15]. The compound's spectral profile reflects the presence of characteristic functional groups including the lactone carbonyl, carbon-carbon double bond, and methyl substituents [9] [14].

| Spectral Method | Characteristic Signals |

|---|---|

| Infrared Spectroscopy (KBr, cm⁻¹) | 1750 (lactone C=O), 1690 (C=C stretch) |

| ¹H Nuclear Magnetic Resonance (CDCl₃, δ) | 1.15 (3H, CH₃), 1.73 (3H, C=C-CH₃), 4.71 (1H, O-CH) |

| ¹³C Nuclear Magnetic Resonance (CDCl₃, δ) | 174.8 (C=O), 162.3 (C=C), 119.6 (C=C) |

| Ultraviolet-Visible (ethanol, nm) | 219 (ε = 14,350) |

| Mass Spectrometry (m/z) | 166 (M⁺, 100%), 137 (60%), 109 (44%), 81 (43%) |

The infrared spectrum reveals the characteristic lactone carbonyl absorption at 1750 cm⁻¹ and the carbon-carbon double bond stretch at 1690 cm⁻¹ [9] [14]. Nuclear magnetic resonance spectroscopy provides detailed structural information including the chemical shifts of methyl groups and the stereochemical environment around the chiral centers [9] [14]. Mass spectrometric fragmentation patterns show the molecular ion peak at m/z 166 with characteristic fragment ions that aid in structural elucidation [9] [14].

Chemical Reactivity

Functional Group Reactivity

The chemical reactivity of isomintlactone is primarily governed by the presence of several key functional groups within its molecular structure [13] [18]. The lactone ring represents the most reactive site, being susceptible to nucleophilic attack under basic conditions leading to ring opening and formation of the corresponding hydroxy acid [13]. Under acidic conditions, the lactone ring remains stable and resistant to hydrolysis [13].

| Functional Group | Reactivity Pattern |

|---|---|

| Lactone Ring | Hydrolysis under basic conditions; stable in acidic media |

| Carbon-Carbon Double Bond | Addition reactions (hydrogenation, epoxidation) |

| Methyl Groups | Relatively inert; participates in radical reactions |

| Stereogenic Centers | Potential epimerization under strongly basic conditions |

The carbon-carbon double bond within the benzofuran ring system can undergo typical alkene addition reactions including hydrogenation, epoxidation, and halogenation [18]. These reactions provide pathways for synthetic modification and derivatization of the isomintlactone scaffold [18]. The methyl substituents generally exhibit low reactivity but can participate in radical-mediated processes under appropriate conditions .

Stability Parameters

Isomintlactone demonstrates variable stability depending on environmental conditions and storage parameters [4] [13]. The compound exhibits optimal stability under controlled conditions that minimize exposure to factors that could promote degradation or structural modification [4] .

| Stability Parameter | Characteristics |

|---|---|

| pH Stability | Stable in acidic and neutral conditions; hydrolyzes in basic media |

| Thermal Stability | Stable at ambient temperature; decomposes above melting point |

| Oxidative Stability | Susceptible to oxidation at the double bond under strong oxidizing conditions |

| Photostability | Relatively stable to light; prolonged exposure may cause degradation |

| Storage Conditions | Store in tightly closed container, protected from light, at 2-8°C |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

75684-66-1

Wikipedia

Mint lactone

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes